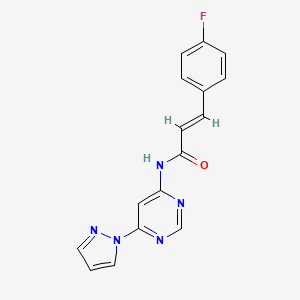

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide

Description

(E)-N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide is a small-molecule acrylamide derivative featuring a pyrimidine core substituted with a 1H-pyrazole moiety at the 6-position and a 4-fluorophenyl group conjugated via an acrylamide linkage.

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O/c17-13-5-2-12(3-6-13)4-7-16(23)21-14-10-15(19-11-18-14)22-9-1-8-20-22/h1-11H,(H,18,19,21,23)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYIEYHLTPYCOK-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide is a synthetic compound with potential biological activities, particularly in the field of pharmacology. This compound features a unique structural arrangement that may contribute to its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.31 g/mol. The structure includes a pyrimidine ring linked to a pyrazole moiety and an acrylamide group, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄F |

| Molecular Weight | 302.31 g/mol |

| CAS Number | 1448140-53-1 |

| Density | N/A |

| Melting Point | N/A |

Research indicates that compounds similar to this compound can act on various biological pathways, including:

- Inhibition of Kinases : Many pyrazole and pyrimidine derivatives are known to inhibit specific kinases, which play critical roles in cell signaling and proliferation.

- Antitumor Activity : Compounds containing similar structural motifs have shown promise in inhibiting tumor growth in various cancer models by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated that they could significantly reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Another significant area of research focuses on the anti-inflammatory properties of this class of compounds. In vitro studies revealed that these compounds could inhibit the activation of NF-kB, leading to decreased production of pro-inflammatory cytokines.

Case Studies

- Case Study 1 : A compound structurally similar to this compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency.

- Case Study 2 : In a model of acute inflammation, administration of a related compound resulted in a marked reduction in paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on analogous structures.

Functional Group Impact on Bioactivity

- Fluorine vs.

- Heterocyclic Core: Pyrimidine (target) vs. quinoline (6n) alters π-π stacking interactions; quinoline’s extended aromatic system may enhance DNA intercalation .

- Solubility Modifiers: Morpholinoethyl (6n) and ethoxypropyl groups improve aqueous solubility, critical for in vivo efficacy.

Crystallographic and Computational Insights

- SHELX Refinement : and highlight the use of SHELXL for small-molecule crystallography, suggesting structural validation for analogs like 6m or 8a .

- Conformational Analysis : The acrylamide linkage in the target compound likely adopts an extended (E)-configuration, optimizing hydrogen bonding with target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step process involving Suzuki-Miyaura coupling for pyrimidine-pyrazole core formation, followed by acrylamide conjugation. For example, analogous pyrazole derivatives have been synthesized using copper-catalyzed cross-coupling reactions (e.g., uses cesium carbonate and copper(I) bromide as catalysts). To optimize yields:

- Vary catalysts (e.g., Pd/Cu systems) and solvents (DMSO or DMF).

- Employ microwave-assisted synthesis to reduce reaction time.

- Monitor intermediates via HPLC or TLC for purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Key Techniques :

- X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration (e.g., triclinic crystal systems in ).

- NMR spectroscopy : Assign peaks for the acrylamide moiety (δ 6.5–7.5 ppm for vinyl protons) and pyrimidine-pyrazole core.

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., HRMS-ESI in ).

- HPLC : Ensure >98% purity using a C18 column and acetonitrile/water gradient .

Q. What is the proposed mechanism of action for this compound in targeting tyrosine kinases like BTK?

- Mechanistic Insight : The acrylamide group acts as a Michael acceptor, covalently binding to cysteine residues (e.g., Cys481 in BTK). The pyrimidine-pyrazole scaffold enhances selectivity by occupying hydrophobic pockets. Competitive binding assays (IC50) and kinase profiling are recommended to confirm specificity .

Q. How do physicochemical properties (e.g., logP, solubility) influence bioavailability?

- Properties :

- logP : ~2.6 (calculated via XlogP3, similar to ), indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility; use co-solvents (e.g., PEG-400) for in vivo studies.

- PSA : ~87.5 Ų (from ), suggesting moderate membrane permeability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?

- SAR Approach :

| Substituent Position | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Pyrazole C-3 | Fluorophenyl | Enhances potency | |

| Acrylamide β-Carbon | Methylation | Reduces covalent binding |

- Perform comparative assays (e.g., kinase inhibition, cytotoxicity) and molecular docking to validate hypotheses .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

- Resolution Strategies :

- Use SHELXL ( ) for small-molecule refinement, adjusting parameters for high-resolution data.

- For twinned crystals, apply TwinRotMat in SHELXL or switch to SIR97 ( ) for direct methods.

- Validate hydrogen bonding networks with PLATON .

Q. What computational methods are suitable for predicting off-target interactions?

- Approaches :

- Molecular Dynamics (MD) : Simulate binding stability with BTK over 100 ns.

- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., ibrutinib) using Schrödinger Suite.

- ADMET Prediction : Use ACD/Labs Percepta (as in ) to estimate toxicity and metabolic pathways .

Q. How can low yields in large-scale synthesis be mitigated without compromising stereochemical integrity?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.